3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol
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Overview
Description
3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol is a complex organic compound that features a benzodiazole core, substituted with various functional groups including dichloro, difluoropiperidinyl, ethanesulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichloro and Difluoropiperidinyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride for chlorination and difluoropiperidine for the piperidinyl substitution.
Attachment of the Ethanesulfonyl Group: This step typically involves sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling and Hydroxylation: The final step involves coupling the benzodiazole intermediate with a phenylpropanol derivative, followed by hydroxylation to introduce the propan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propan-1-ol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The dichloro and difluoropiperidinyl groups can be reduced under specific conditions to form less substituted derivatives.
Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less substituted benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, this compound may be used to study the interactions of benzodiazole derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique chemical and physical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4,6-dichloro-1H-1,3-benzodiazol-2-yl]-3-[4-(methylsulfonyl)phenyl]propan-1-ol
- 3-[4,6-dichloro-5-(4-fluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol
Uniqueness
The unique combination of dichloro, difluoropiperidinyl, and ethanesulfonyl groups in 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol distinguishes it from similar compounds. These functional groups confer specific chemical properties, such as increased stability and reactivity, which may enhance its utility in various applications.
Properties
IUPAC Name |
3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWILLBUTYUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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